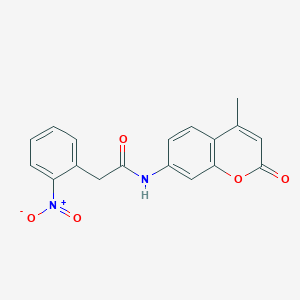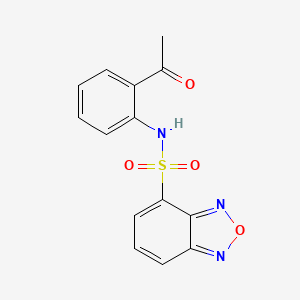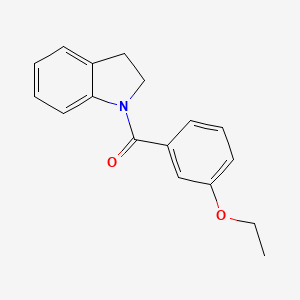
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-nitrophenyl)acetamide
Vue d'ensemble
Description
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-nitrophenyl)acetamide, also known as MNAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Mécanisme D'action
The exact mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of various signaling pathways. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-nitrophenyl)acetamide has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-nitrophenyl)acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-nitrophenyl)acetamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-nitrophenyl)acetamide has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its limited bioavailability and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-nitrophenyl)acetamide, including the development of more potent and selective analogs, the investigation of its potential applications in other disease models, and the elucidation of its mechanism of action. Additionally, the use of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-nitrophenyl)acetamide as a fluorescent probe for the detection of metal ions in vivo holds promise for the development of novel diagnostic tools.
Applications De Recherche Scientifique
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-nitrophenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of novel therapeutics. Additionally, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-nitrophenyl)acetamide has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems.
Propriétés
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-8-18(22)25-16-10-13(6-7-14(11)16)19-17(21)9-12-4-2-3-5-15(12)20(23)24/h2-8,10H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTWRHPGEZXZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201907 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4184748.png)


![4-(4-butylphenyl)-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4184764.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)isonicotinamide](/img/structure/B4184768.png)
![4-bromo-5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4184773.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4184779.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184796.png)
![4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184802.png)
![1-[(2-isopropylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4184810.png)

![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4184822.png)
![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B4184827.png)
![N-(2-methoxyphenyl)-4,5-dimethyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4184834.png)